REACTION_CXSMILES
|
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([N:11]2[CH2:16][CH2:15][N:14]([CH3:17])[CH2:13][CH2:12]2)=[CH:7][C:6]=1[Br:18])(=O)C.[OH-].[Na+].C(O)(=O)C>CO>[Br:18][C:6]1[CH:7]=[C:8]([N:11]2[CH2:16][CH2:15][N:14]([CH3:17])[CH2:13][CH2:12]2)[CH:9]=[CH:10][C:5]=1[OH:4] |f:1.2|
|
Name
|
2-bromo-4-(4-methylpiperazin-1-yl)phenyl acetate
|
Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C=C(C=C1)N1CCN(CC1)C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purified on silica with DCM/MeOH 9/1 0.4% 7M NH3 in MeOH
|
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=CC(=C1)N1CCN(CC1)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |